Cas no 103614-82-0 (2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-b-d-glucopyranoside)

2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-b-d-glucopyranoside Chemical and Physical Properties
Names and Identifiers
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- b-D-Glucopyranoside,2-chloro-4-nitrophenyl 2-(acetylamino)-2-deoxy-
- CNP-NAG
- 2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide
- CNP-NAG, 2-CHLORO-4-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE,
- 2-Chloro-4-nitrophenyl-N-acetylglucosaminide
- AK103582
- SureCN4609961
- -chloro-4-nitrophenyl-N-acetylglucosaMinide
- 2-chloro-4-nitrophenyl-N-acetyl-β-D-glucosaMinide
- 2-Chloro-4-nitrophenyl-N-acetyl-bata-D-glucosaMinide
- 2-Chloro-4-nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside
- 2-Chloro-4-nitrophenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside
- beta-D-Glucopyranoside, 2-chloro-4-nitrophenyl 2-(acetylamino)-2-deoxy-
- 103614-82-0
- W-200703
- N-[(2S,3R,4R,5S,6R)-2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- SCHEMBL4609961
- C14055
- DTXSID70145952
- DTXCID5068443
- 2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-b-d-glucopyranoside
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- MDL: MFCD00079005
- Inchi: 1S/C14H17ClN2O8/c1-6(19)16-11-13(21)12(20)10(5-18)25-14(11)24-9-3-2-7(17(22)23)4-8(9)15/h2-4,10-14,18,20-21H,5H2,1H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1
- InChI Key: UBBCYDPSFMEFFL-DHGKCCLASA-N
- SMILES: ClC1C=C(C=CC=1O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 376.06741
- Monoisotopic Mass: 376.067
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 154A^2
- XLogP3: 0.2
Experimental Properties
- Density: 1.58
- Boiling Point: 700.8°Cat760mmHg
- Flash Point: 377.7°C
- Refractive Index: 1.629
- PSA: 151.39
- LogP: 0.48480
2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-b-d-glucopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019118396-1g |
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide |
103614-82-0 | 95% | 1g |
$690.80 | 2023-09-04 | |
Chemenu | CM280519-1g |
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide |
103614-82-0 | 95% | 1g |
$729 | 2021-06-15 | |
A2B Chem LLC | AE09929-50mg |
2-chloro-4-nitrophenyl-N-acetylglucosaminide |
103614-82-0 | 50mg |
$288.00 | 2024-04-20 | ||
TRC | C597185-10mg |
2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-b-d-glucopyranoside |
103614-82-0 | 10mg |
$ 58.00 | 2023-09-08 | ||
TRC | C597185-50mg |
2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-b-d-glucopyranoside |
103614-82-0 | 50mg |
$ 155.00 | 2023-09-08 | ||
TRC | C597185-100mg |
2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-b-d-glucopyranoside |
103614-82-0 | 100mg |
$ 213.00 | 2023-09-08 | ||
Chemenu | CM280519-1g |
2-Chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide |
103614-82-0 | 95% | 1g |
$*** | 2023-04-03 | |
A2B Chem LLC | AE09929-100mg |
2-chloro-4-nitrophenyl-N-acetylglucosaminide |
103614-82-0 | 100mg |
$413.00 | 2024-04-20 | ||
A2B Chem LLC | AE09929-25mg |
2-chloro-4-nitrophenyl-N-acetylglucosaminide |
103614-82-0 | 25mg |
$225.00 | 2024-04-20 |
2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-b-d-glucopyranoside Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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4. Back matter
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on 2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-b-d-glucopyranoside
Introduction to 2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 103614-82-0)
2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside, identified by its CAS number 103614-82-0, is a specialized carbohydrate derivative that has garnered significant attention in the field of pharmaceutical chemistry and glycobiology. This compound, featuring a chloro-substituted nitrophenyl moiety linked to a 2-acetamido-2-deoxy-β-D-glucopyranoside core, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of glycosidic compounds and potential therapeutic agents.
The structure of this compound is characterized by a β-D-glucopyranose ring modified at the 2-position with an acetamido group and a 1-position substituent that is a 4-nitrophenyl ring bearing a chlorine atom. This particular arrangement imparts distinct reactivity and binding capabilities, making it particularly useful in the development of carbohydrate-based drugs and probes for biological studies. The nitrophenyl group, in particular, is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which can be exploited in designing ligands for enzyme inhibition or receptor binding studies.
In recent years, there has been growing interest in the development of carbohydrate mimetics as tools for understanding the role of carbohydrates in biological processes. 2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside serves as an excellent scaffold for creating such mimetics due to its rigid structure and functionalizable substituents. For instance, researchers have utilized this compound to develop inhibitors of glycosidases, enzymes that play crucial roles in various metabolic pathways and are implicated in diseases such as cancer and inflammation.
One of the most compelling applications of this compound is in the field of antibody-drug conjugates (ADCs). ADCs are a class of biopharmaceuticals designed to deliver cytotoxic agents specifically to target cells while minimizing systemic toxicity. The β-D-glucopyranoside core of this compound can be used to attach targeting antibodies or other biomolecules, enabling the development of highly specific therapeutic agents. Recent studies have demonstrated that derivatives of this compound can enhance the efficacy of ADCs by improving their stability and bioavailability.
The synthesis of 2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the acetamido group at the 2-position and the attachment of the nitrophenyl ring at the 1-position are critical steps that require careful optimization. Advances in synthetic methodologies, such as catalytic asymmetric reactions and protecting group strategies, have made it possible to produce this compound with greater efficiency and scalability.
From a biological perspective, this compound has shown promise in several preclinical studies. Its ability to interact with carbohydrate-binding proteins has led to investigations into its potential as an anti-inflammatory agent. Specifically, researchers have explored its effects on Toll-like receptors (TLRs), which are involved in modulating immune responses. Preliminary findings suggest that derivatives of this compound can modulate TLR signaling pathways, potentially leading to novel therapeutic strategies for chronic inflammatory diseases.
The pharmaceutical industry has also been keenly interested in this compound due to its potential as a building block for more complex drug candidates. Its structural features allow for modifications at multiple positions, enabling chemists to tailor its properties for specific applications. For example, replacing the nitrophenyl group with other functionalized aromatic rings could alter its binding affinity or metabolic stability, making it more suitable for certain therapeutic contexts.
In conclusion, 2-Chloro-4-nitrophenyl 2-Acetamido-2-deoxy-β-D-glucopyranoside (CAS No. 103614-82-0) is a versatile and highly functionalized carbohydrate derivative with significant potential in pharmaceutical research and drug development. Its unique structural features make it an invaluable tool for creating glycosidic compounds, antibody-drug conjugates, and carbohydrate-based therapeutics. As our understanding of carbohydrate biology continues to evolve, compounds like this will play an increasingly important role in addressing some of the most challenging diseases faced by humanity.
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